molecular formula C20H11NO7 B2846597 (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622361-03-9

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Numéro de catalogue: B2846597
Numéro CAS: 622361-03-9
Poids moléculaire: 377.308
Clé InChI: GIXUFVGTWGDXSR-ZDLGFXPLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is a synthetic aurone derivative designed as a tubulin polymerization inhibitor for anticancer applications. The compound features a (Z)-configured benzylidene group substituted with a nitro moiety at the 4-position, coupled with a furan-2-carboxylate ester at the 6-position of the benzofuranone core. This structural design leverages the aurone pharmacophore’s ability to bind the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest in cancer cells .

Propriétés

IUPAC Name

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO7/c22-19-15-8-7-14(27-20(23)16-2-1-9-26-16)11-17(15)28-18(19)10-12-3-5-13(6-4-12)21(24)25/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXUFVGTWGDXSR-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde with furan-2-carboxylic acid derivatives. The synthesis typically includes the following steps:

  • Formation of the Benzylidene Derivative : The reaction between 4-nitrobenzaldehyde and furan-2-carboxylic acid under acidic conditions leads to the formation of the benzylidene derivative.
  • Cyclization : Subsequent cyclization reactions yield the dihydrobenzofuran structure, which is crucial for its biological activity.
  • Characterization : The compound is characterized using techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity.

Biological Activity

The biological activity of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli (G-)32 µg/mL
Staphylococcus aureus (G+)16 µg/mL

These results indicate that the compound possesses a stronger inhibitory effect against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure.

Anticancer Activity

In vitro studies have shown that (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exhibits cytotoxic effects on various cancer cell lines. The following table presents the IC50 values for different cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study 1 : A study on its effect against Staphylococcus aureus infections showed a significant reduction in bacterial load in treated mice compared to controls.
  • Case Study 2 : In a xenograft model of breast cancer, administration of the compound resulted in a marked decrease in tumor size and weight, demonstrating its potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their modifications are summarized below:

Compound Name Substituents (Benzylidene Position) Substituents (Benzofuran-6-yl Position) Key Features
Target Compound (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate 4-nitrobenzylidene Furan-2-carboxylate Strong electron-withdrawing nitro group; moderate solubility
5a () 1-ethyl-5-methoxyindole-3-ylmethylene Acetonitrile Nanomolar potency (IC₅₀ < 100 nM); no hERG inhibition
5b () Pyridin-4-ylmethylene 2,6-Dichlorobenzyloxy High selectivity for tubulin; efficacy in leukemia models
9k () 4-Nitrophenyl-pyrazole-thiophene Diethylcarbamate Pyrazole heterocycle; improved lipophilicity
() 2,4-Dimethoxybenzylidene 4-Fluorobenzoate Electron-donating methoxy groups; reduced tubulin affinity
() 2,4-Dimethoxybenzylidene Furan-2-carboxylate Similar ester group; methoxy groups may lower cytotoxicity vs. nitro

Pharmacokinetic and Solubility Considerations

  • Solubility : The furan-2-carboxylate ester in the target compound and derivatives improves aqueous solubility compared to lipophilic groups like diethylcarbamate (9k, ) or dichlorobenzyl (5b) .
  • Metabolic Stability : Ester groups (furan-2-carboxylate) are prone to hydrolysis, whereas ethers (e.g., 5b’s benzyloxy group) may offer greater stability .

In Vivo Efficacy

  • The target compound’s efficacy in vivo remains uncharacterized, but analogs like 5a show robust activity in zebrafish T-ALL models and PC-3 xenografts at 10 mg/kg without weight loss in mice . This suggests that nitro-substituted aurones may retain efficacy with optimized dosing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.